![molecular formula C11H10F3NO3 B570757 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one CAS No. 951627-15-9](/img/structure/B570757.png)

6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

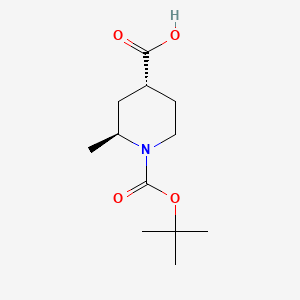

6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (CAS# 951627-15-9) is a reagent used in the preparation of various Morpholine based pharmaceuticals . It has a molecular weight of 261.20 and a molecular formula of C11H10F3NO3 .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholinone ring attached to a phenyl ring via a carbon atom. The phenyl ring has a trifluoromethoxy group attached to it .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 261.20 and a molecular formula of C11H10F3NO3 . Other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Analytical Methods in Determining Antioxidant Activity

Morpholine derivatives, including those with trifluoromethoxyphenyl groups, may be relevant in studies involving antioxidant activity. Analytical methods like ORAC and FRAP are crucial in assessing the antioxidant capacity of complex samples, potentially including morpholine derivatives. These methods rely on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions being analyzed, which could be applicable in studying the antioxidant properties of compounds similar to 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (Munteanu & Apetrei, 2021).

Pharmacological Interest of Morpholine Derivatives

Research into morpholine derivatives, including those with additional functional groups such as trifluoromethoxy, highlights a broad spectrum of pharmacological activities. These compounds have been developed for diverse pharmacological activities, with studies focusing on their synthesis and application in treating various conditions. The exploration of morpholine and pyran analogues reveals their significant pharmacophoric activities, suggesting potential research applications of this compound in developing novel therapeutic agents (Asif & Imran, 2019).

Molecular Biology Applications

Morpholino oligos, including modifications of morpholine rings, are instrumental in gene function studies across various model organisms. This technology provides a method to study gene function by inhibiting gene expression, offering insights into the potential genetic research applications of morpholine derivatives (Heasman, 2002).

Organic Optoelectronics and Sensor Applications

Compounds with morpholine derivatives could potentially be relevant in the design and development of organic optoelectronics and sensors. Research on materials such as BODIPY-based organic semiconductors, which share some functional similarities with morpholine derivatives, highlights the potential of such compounds in OLED devices and sensors, suggesting possible research avenues for this compound (Squeo & Pasini, 2020).

将来の方向性

While specific future directions for 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one are not mentioned in the sources I found, trifluoromethoxyphenyl-based compounds are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue.

作用機序

- The primary target of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one is human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxides, which are lipid signaling molecules.

Target of Action

Pharmacokinetics

生化学分析

Biochemical Properties

The biochemical properties of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one are not well-studied. Compounds containing a 4-(trifluoromethoxy)phenyl group have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . Whether this mechanism applies to this compound is not clear.

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. In a study of a similar compound, four metabolites were identified from rat urine, formed from hydroxylation on a propionyl group and amide hydrolysis . Whether similar metabolic pathways are involved with this compound is yet to be determined.

特性

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISMXAHDUTDEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696958 |

Source

|

| Record name | 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951627-15-9 |

Source

|

| Record name | 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)

![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)

![1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-](/img/structure/B570697.png)